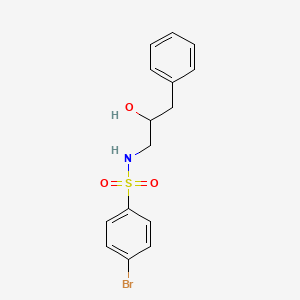

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields. It is known for its unique properties that make it valuable in drug development, organic synthesis, and other applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium iodide in acetone at room temperature.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of 4-iodo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide.

Oxidation: Formation of 4-bromo-N-(2-oxo-3-phenylpropyl)benzenesulfonamide.

Reduction: Formation of 4-bromo-N-(2-hydroxy-3-phenylpropyl)aniline.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its efficacy as a selective inhibitor of lipoxygenases (LOXs), which are enzymes implicated in various inflammatory processes and diseases. Specifically, research indicates that derivatives of benzenesulfonamide can effectively inhibit platelet-type 12-lipoxygenase (12-LOX), an enzyme linked to skin diseases, diabetes, and cancer .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have shown that modifications to the benzenesulfonamide scaffold can enhance potency and selectivity against specific LOX isoforms. For instance, certain analogs exhibit nanomolar potency against 12-LOX while maintaining selectivity over other related enzymes such as cyclooxygenases . This specificity is crucial for minimizing side effects in therapeutic applications.

Anti-inflammatory Properties

The anti-inflammatory potential of 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide has been investigated through various in vitro studies. The compound's ability to inhibit 12-HETE production—a product of LOX activity—demonstrates its potential to modulate inflammatory responses . This property could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or cardiovascular diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness of benzenesulfonamide derivatives in clinical applications:

| Study | Findings | Application |

|---|---|---|

| Study A | Showed significant inhibition of 12-LOX with IC50 values in the nanomolar range | Potential treatment for skin diseases |

| Study B | Demonstrated selectivity over cyclooxygenases with minimal side effects | Cardiovascular disease management |

| Study C | Exhibited anti-platelet aggregation properties in human platelets | Thrombosis prevention |

These findings underscore the compound's versatility and potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-bromo-2-hydroxybenzaldehyde

- 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide

- 4-bromo-N-(2-hydroxypropyl)benzenesulfonamide

Uniqueness

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both a bromine atom and a phenylpropyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Actividad Biológica

4-Bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

The compound has a molecular formula of C15H16BrN1O3S and a molecular weight of approximately 371.26 g/mol. Its structure includes a bromine atom, a hydroxyl group, and a sulfonamide moiety, which contribute to its unique chemical reactivity and biological properties.

The primary mechanism of action for this compound involves enzyme inhibition. It interacts with specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds in the benzenesulfonamide class exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown activity against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as low as 6.63 mg/mL against C. albicans and B. subtilis .

Anticancer Activity

The compound has been explored for its potential anticancer properties. Studies have demonstrated that benzenesulfonamide derivatives can inhibit tumor-associated carbonic anhydrases (CAs), which are implicated in cancer progression. For example, certain analogs have shown selective inhibition against CA IX and CA XII isoforms, which are overexpressed in hypoxic tumors .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been evaluated for anti-inflammatory properties. In vivo studies have indicated that related compounds can significantly reduce inflammation in models such as carrageenan-induced paw edema .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of activity against pathogenic bacteria and fungi, with some derivatives showing comparable efficacy to standard antibiotics .

Study on Carbonic Anhydrase Inhibition

Another significant study focused on the inhibition of carbonic anhydrases by benzenesulfonamide derivatives. The findings revealed that specific structural modifications could enhance inhibitory potency against tumor-associated isoforms, suggesting a potential therapeutic application in oncology for compounds like this compound .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other related compounds.

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide | Low | Moderate | Low |

| 4-Bromo-N-(2-hydroxypropyl)benzenesulfonamide | High | Moderate | Moderate |

Propiedades

IUPAC Name |

4-bromo-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c16-13-6-8-15(9-7-13)21(19,20)17-11-14(18)10-12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWHOJXYPNUFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.